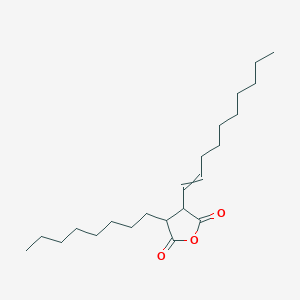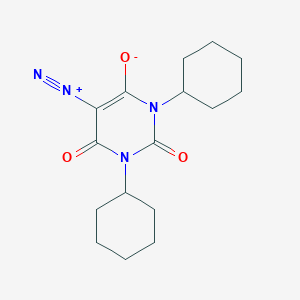
2,6-Di-tert-butyl-N,N,4-trimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-N,N,4-trimethylaniline is an organic compound characterized by the presence of bulky tert-butyl groups and a trimethylated aniline structure. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.
Métodos De Preparación
The synthesis of 2,6-Di-tert-butyl-N,N,4-trimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Análisis De Reacciones Químicas
2,6-Di-tert-butyl-N,N,4-trimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-N,N,4-trimethylaniline finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding mechanisms.
Medicine: Research has explored its potential as an antioxidant and its role in drug development for neuroprotective agents.
Industry: It is employed as an additive in lubricants and fuels to enhance stability and prevent oxidation.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-N,N,4-trimethylaniline involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent close contact with reactive species, thereby stabilizing the compound and its derivatives. This property is particularly useful in preventing oxidative degradation and enhancing the longevity of materials .
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-N,N,4-trimethylaniline can be compared with other similar compounds such as:
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.
2,4,6-Tri-tert-butyl-N-methylaniline: Another sterically hindered amine, used in the synthesis of complex organic molecules and as a stabilizer.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic industries.
Each of these compounds shares the characteristic bulky tert-butyl groups, which confer stability and resistance to oxidative degradation. this compound is unique in its specific applications in medicinal chemistry and enzyme studies due to its trimethylated aniline structure .
Propiedades
Número CAS |
116549-27-0 |
|---|---|
Fórmula molecular |
C17H29N |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-N,N,4-trimethylaniline |
InChI |
InChI=1S/C17H29N/c1-12-10-13(16(2,3)4)15(18(8)9)14(11-12)17(5,6)7/h10-11H,1-9H3 |
Clave InChI |
NCBIMZZCAFUDAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)N(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
